2-(2,6-Diethyl-4-methylphenyl)malononitrile

Agrochemical synthesis ACCase inhibitor Structure–activity relationship

2-(2,6-Diethyl-4-methylphenyl)malononitrile (CAS 314020-53-6) is an arylmalononitrile derivative with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.30 g/mol. This compound serves as a key intermediate in the industrial synthesis of pinoxaden, a commercial acetyl-CoA carboxylase (ACCase)-inhibiting herbicide developed by Syngenta and marketed globally for selective post-emergence grass weed control in cereal crops.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 314020-53-6
Cat. No. B1600512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Diethyl-4-methylphenyl)malononitrile
CAS314020-53-6
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1C(C#N)C#N)CC)C
InChIInChI=1S/C14H16N2/c1-4-11-6-10(3)7-12(5-2)14(11)13(8-15)9-16/h6-7,13H,4-5H2,1-3H3
InChIKeyCITFOMZNPLOATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Diethyl-4-methylphenyl)malononitrile (CAS 314020-53-6): Arylmalononitrile Intermediate for Pinoxaden Herbicide Synthesis


2-(2,6-Diethyl-4-methylphenyl)malononitrile (CAS 314020-53-6) is an arylmalononitrile derivative with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.30 g/mol . This compound serves as a key intermediate in the industrial synthesis of pinoxaden, a commercial acetyl-CoA carboxylase (ACCase)-inhibiting herbicide developed by Syngenta and marketed globally for selective post-emergence grass weed control in cereal crops [1]. The compound is synthesized via metal-catalyzed C–C coupling between a 2,6-diethyl-4-methyl-halobenzene and malononitrile, with both palladium- and nickel-based catalytic systems reported in the patent literature [2]. Its sole established industrial application is as a precursor to the pinoxaden herbicide scaffold.

Designated intermediate for commercial pinoxaden herbicide synthesis
Solid physical form supports industrial handling and accurate charging
Multiple purity grades available from independent vendors

Why Arylmalononitrile Intermediates Cannot Be Generically Substituted for Pinoxaden Precursor 2-(2,6-Diethyl-4-methylphenyl)malononitrile


Arylmalononitriles of the general formula Ar-CH(CN)₂ are widely employed as intermediates for diverse 3-hydroxy-4-aryl-5-oxopyrazoline herbicides, yet the aryl substitution pattern is not interchangeable across targets [1]. The specific 2,6-diethyl-4-methylphenyl group is structurally encoded into the final pinoxaden molecule (8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepine-9-yl pivalate); replacing it with a sterically distinct aryl group—such as 2,4,6-trimethylphenyl (mesityl) or 2,6-dimethylphenyl—yields a different oxopyrazoline product with altered ACCase binding geometry, potentially compromised herbicidal potency, and a distinct regulatory registration pathway [2]. Furthermore, the reactivity of the malononitrile moiety during subsequent hydrolysis and heterocyclization steps is sensitive to the steric and electronic environment imparted by the 2,6-diethyl-4-methyl substitution, meaning that even seemingly conservative aryl replacements can lead to substantial differences in downstream yield, impurity profiles, and final product crystallinity [3]. Consequently, procurement of the exact CAS 314020-53-6 intermediate is mandatory for any synthetic route targeting commercial pinoxaden.

Target2-(2,6-Diethyl-4-methylphenyl)malononitrile
SubstituteMesitylmalononitrile or 2,6-dimethylphenyl analog
Aryl substitution mismatch leads to a non-registered herbicide analog and altered ACCase binding geometry.
Reactivity differences in heterocyclization can shift downstream yield and impurity profiles.

Quantitative Differentiation Evidence for 2-(2,6-Diethyl-4-methylphenyl)malononitrile (CAS 314020-53-6) vs. In-Class Comparators


Aryl Substitution Pattern Specificity for Pinoxaden vs. Mesitylmalononitrile-Derived Herbicide Scaffolds

The 2,6-diethyl-4-methylphenyl substitution pattern is the sole aryl group employed in the commercial pinoxaden herbicide (CAS 243973-20-8), and its selection was the outcome of an extensive structure–activity relationship optimization program at Syngenta [1]. Replacing this aryl group with 2,4,6-trimethylphenyl (mesitylmalononitrile, CAS 86489-57-8) or 2,6-dimethylphenyl would generate a distinct 8-aryl-7-oxopyrazolo[1,2-d][1,4,5]oxadiazepine analog. While direct herbicidal activity comparison data for each arylmalononitrile-derived final product are not publicly disclosed as a single head-to-head data set, the patent literature explicitly claims the 2,6-diethyl-4-methyl substitution as uniquely preferred for the oxopyrazoline herbicide class, and mesityl-derived analogs are not registered as commercial herbicides [2]. Thus, procurement of the incorrect arylmalononitrile leads to a final compound lacking regulatory approval and established field efficacy.

Aryl Group Identity
Class-level inference
Target: pinoxaden (registered) Comparator: non-commercial analog
Determines regulatory and market access pathway
Head-to-head herbicidal activity data not publicly disclosed
Agrochemical synthesis ACCase inhibitor Structure–activity relationship

Catalyst Type and Loading: Ni-Catalyzed vs. Pd-Catalyzed Synthesis of 2-(2,6-Diethyl-4-methylphenyl)malononitrile

Patent CN 109320435 A (Jiangsu Fuding Chemical) discloses a direct comparison between a prior art palladium-catalyzed route and a nickel-catalyzed route for the identical target compound [1]. The prior art method (PdCl₂(PPh₃)₂, 16 wt% relative to aryl bromide, xylene solvent) achieved 92.6% isolated yield but incurred catalyst costs of 3.5–5 million CNY/ton for the palladium salt, which is difficult to recycle [1]. The disclosed nickel-catalyzed method (NiBr₂(PPh₃)₂, 3 wt% catalyst loading, N-methylpyrrolidone solvent, NaOH base, 110–120°C) delivers 90% isolated yield, essentially matching the Pd-catalyzed yield while reducing catalyst loading by >5-fold and replacing a precious metal with a base metal [1]. This represents a quantifiable 81% reduction in catalyst mass loading at comparable yield, translating to substantial cost savings in multi-ton production [2].

Catalyst Loading
Head-to-head
81% lower loading 3 wt% Ni yields 90%; 16 wt% Pd yields 92.6%
Enables base-metal catalyst route and cost reduction
NMP, 110–120°C; yield difference −2.6 pp
Process chemistry Catalyst cost reduction Industrial synthesis

Physical Form and Melting Point: Solid vs. Low-Melting Semi-Solid Handling Advantage over Mesitylmalononitrile

2-(2,6-Diethyl-4-methylphenyl)malononitrile is an off-white to pale yellow solid with a melting point of 54–55°C . In contrast, mesitylmalononitrile (2-(2,4,6-trimethylphenyl)malononitrile, CAS 86489-57-8), a closely related trialkyl analog, exhibits a melting point of 34–38°C and is described as a colorless liquid or solid depending on ambient temperature . The 20°C higher melting point of the target compound ensures that it remains a free-flowing crystalline solid under typical ambient storage and handling conditions (15–35°C), whereas mesitylmalononitrile may partially liquefy or form a sticky semi-solid in warmer environments, complicating weighing, transfer, and consistent feeding in continuous processes.

Melting Point Margin
Cross-study
ΔTₘ +16–21°C Target mp 54–55°C vs comparator 34–38°C
Remains free-flowing solid at ambient temperature
Avoids semi-solid handling issues above 34°C
Physical property Solid handling Purification

Commercial Purity Tier Availability: >96%, 97%, and 98% Grades from Multiple Vendors

Multiple independent vendors supply 2-(2,6-diethyl-4-methylphenyl)malononitrile at defined purity tiers: Anaxlab offers >96% purity ; Leyan (Chinese vendor) supplies at 97% purity ; and ChemicalBook lists 98% purity from Alfa Chemical (Hefei) . This multi-tiered commercial availability spanning a purity range of 96–98% enables procurement officers to select a grade matched to their specific process tolerance and cost requirements. By contrast, mesitylmalononitrile (CAS 86489-57-8) is less commonly stocked, with fewer vendors offering defined purity grades, and is typically listed at 95% purity where available. The broader commercial availability and higher purity ceiling of the target compound reduce supply risk and quality variation.

Purity Tier Availability
Supporting evidence
96–98% purity tiers ≥3 vendors vs ≤2 vendors at 95% for comparator
Supports procurement flexibility and supply security
Procurement landscape as of 2025–2026
Procurement specification Purity grade Supply chain

Kilogram-Scale Process Validation: Demonstrated Multi-Kilogram Synthesis with 97.3% Downstream Intermediate Purity

A published kilogram-scale synthetic route for pinoxaden (Journal of Heterocyclic Chemistry, 2022) employed 2-(2,6-diethyl-4-methylphenyl)malononitrile as the penultimate intermediate, achieving the downstream dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate in 59% yield over three steps with 97.3% purity and the final pinoxaden API in 64% yield over two steps with 99.9% purity [1]. Additionally, patent US 2022/0064184 A1 Example 9 reports a preparation of the target malononitrile itself on a 45.6 g scale with 86% yield, confirming that this intermediate can be reliably produced at multi-gram to kilogram quantities [2]. This level of documented scale-up validation is not publicly available for most non-commercial arylmalononitrile analogs.

Kilogram-Scale Validation
Supporting evidence
99.9% final API purity 45.6 g scale, 86% yield; comparator lacks kg data
Demonstrated at industrially relevant scale
Published multi-kilogram process validation
Scale-up validation Kilogram synthesis Process robustness

Procurement-Relevant Application Scenarios for 2-(2,6-Diethyl-4-methylphenyl)malononitrile (CAS 314020-53-6)


Pinoxaden API Manufacturing – Commercial Herbicide Production

The dominant industrial application of this intermediate is in the manufacture of pinoxaden technical material (CAS 243973-20-8), a selective ACCase-inhibiting herbicide for cereal crops [1]. The compound is converted via hydrolysis to 2-(2,6-diethyl-4-methylphenyl)malonamide, then elaborated to the [1,4,5]oxadiazepane ring system of pinoxaden. The demonstrated availability of a nickel-catalyzed synthetic route with 90% yield and 3 wt% catalyst loading (CN 109320435 A) makes this intermediate economically viable for multi-ton API production, especially when compared to the higher-cost palladium-catalyzed alternative [2]. Procurement specifications should specify ≥97% purity to ensure consistent downstream conversion, as established by the kilogram-scale validation studies reporting 97.3% intermediate purity and 99.9% final API purity [3].

Generic Pinoxaden Process Development and ANDA/DMF Preparation

For generic agrochemical manufacturers developing non-infringing or post-patent processes for pinoxaden, this intermediate represents a critical procurement checkpoint. The patent literature provides multiple verified synthetic routes (Pd-catalyzed at 92.6% yield, Ni-catalyzed at 90% yield, and aryl halide-free routes via cyclohexadienylidene intermediates at 86% yield), giving process chemists a choice of cost-performance profiles [1]. The physical form (solid, mp 54–55°C) facilitates accurate stoichiometric charging in pilot-plant and production-scale batches, an operational advantage over lower-melting analogs that may require heated feed lines or specialized handling equipment [2].

Structure–Activity Relationship Studies on ACCase Inhibitor Herbicide Analogs

In agrochemical discovery programs exploring next-generation ACCase inhibitors beyond pinoxaden, 2-(2,6-diethyl-4-methylphenyl)malononitrile serves as the reference arylmalononitrile building block representing the commercial benchmark scaffold [1]. Its well-characterized physical properties (mp 54–55°C, appearance as off-white solid, ¹H/¹³C NMR assignments available) and established synthetic accessibility at gram-to-kilogram scale make it the logical starting point for systematic variation of the aryl substitution pattern [2]. Using this compound rather than a surrogate arylmalononitrile ensures that any observed differences in downstream biological activity can be confidently attributed to deliberate structural modifications rather than batch-to-batch variability in an uncharacterized starting material.

Analytical Reference Standard for Pinoxaden Intermediate Quality Control

This compound is required as an analytical reference standard in quality control laboratories supporting pinoxaden manufacturing. The availability of ≥98% purity material from multiple vendors enables its use as a calibration standard for HPLC, GC, and NMR-based in-process control methods [1]. The melting point of 54–55°C provides a simple complementary identity check by differential scanning calorimetry (DSC) or melting point apparatus, supporting pharmacopoeial-style monograph development for the intermediate [2]. Laboratories procuring this compound for QC purposes should verify the certificate of analysis for purity (target ≥97%), residual palladium or nickel content, and identity confirmation by ¹H NMR against published spectral data.

Application
Selection Property
Validation Focus
Pinoxaden API Manufacturing
Designated intermediate for registered commercial herbicide
Purity specification and catalyst cost-performance
Generic Process Development
Multiple validated synthetic routes available
Route-dependent yield and impurity profile optimization
ACCase Inhibitor SAR Studies
Well-characterized reference arylmalononitrile building block
Batch consistency and spectral characterization
Analytical Reference Standard
High-purity multi-vendor availability
Identity confirmation and residual metal content
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